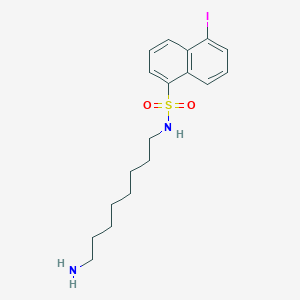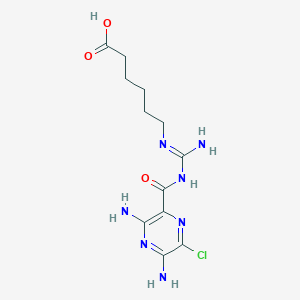
Amiloride caproate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amiloride caproate is a synthetic compound that belongs to the class of potassium-sparing diuretics. It is a derivative of amiloride, which is a well-known diuretic medication used to treat hypertension and congestive heart failure. Amiloride caproate has been studied for its potential use in various research applications, including the treatment of cancer, neurological disorders, and kidney diseases.
Wirkmechanismus
Amiloride caproate works by inhibiting the activity of the epithelial sodium channel (ENaC) in the kidneys. This results in a decrease in sodium reabsorption and an increase in potassium excretion. It also inhibits the activity of acid-sensing ion channels (ASICs) in the brain, which are involved in pain perception and neuronal signaling.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of amiloride caproate include a decrease in sodium reabsorption and an increase in potassium excretion in the kidneys. It also inhibits the activity of ASICs in the brain, which can result in a decrease in pain perception and neuronal signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using amiloride caproate in lab experiments is its ability to inhibit the activity of ENaC and ASICs. This can be useful in studying the role of these channels in various physiological and pathological processes. One limitation of using amiloride caproate in lab experiments is its potential toxicity and side effects. Careful dosing and monitoring are required to ensure the safety of the subjects.
Zukünftige Richtungen
There are several future directions for the study of amiloride caproate. One direction is the development of more potent and selective inhibitors of ENaC and ASICs. Another direction is the study of the role of these channels in various diseases and disorders, such as hypertension, cystic fibrosis, and pain. Additionally, the potential use of amiloride caproate as a therapeutic agent for these diseases and disorders should be further investigated.
Conclusion:
Amiloride caproate is a synthetic compound that has been studied for its potential use in various research applications. It works by inhibiting the activity of ENaC and ASICs, which can have various biochemical and physiological effects. Although there are some limitations to its use in lab experiments, the potential future directions for the study of amiloride caproate are promising. Further research is needed to fully understand its potential as a therapeutic agent for various diseases and disorders.
Synthesemethoden
Amiloride caproate is synthesized by reacting amiloride hydrochloride with caproic acid in the presence of a base. The reaction results in the formation of amiloride caproate, which is then purified by recrystallization. The chemical formula of amiloride caproate is C17H26ClN7O2.
Wissenschaftliche Forschungsanwendungen
Amiloride caproate has been studied for its potential use in various research applications. It has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its potential use in the treatment of kidney diseases such as polycystic kidney disease.
Eigenschaften
CAS-Nummer |
101330-34-1 |
|---|---|
Produktname |
Amiloride caproate |
Molekularformel |
C12H18ClN7O3 |
Molekulargewicht |
343.77 g/mol |
IUPAC-Name |
6-[[amino-[(3,5-diamino-6-chloropyrazine-2-carbonyl)amino]methylidene]amino]hexanoic acid |
InChI |
InChI=1S/C12H18ClN7O3/c13-8-10(15)19-9(14)7(18-8)11(23)20-12(16)17-5-3-1-2-4-6(21)22/h1-5H2,(H,21,22)(H4,14,15,19)(H3,16,17,20,23) |
InChI-Schlüssel |
TTZQUGOPFTUCAQ-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)O)CCN=C(N)NC(=O)C1=C(N=C(C(=N1)Cl)N)N |
Kanonische SMILES |
C(CCC(=O)O)CCN=C(N)NC(=O)C1=C(N=C(C(=N1)Cl)N)N |
Andere CAS-Nummern |
101330-34-1 |
Synonyme |
amiloride caproate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




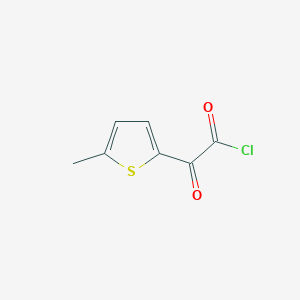
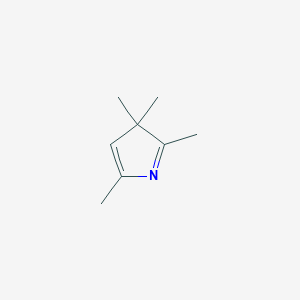
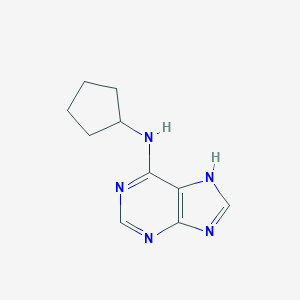
![1-[4-(Trifluoromethyl)benzyl]piperazine](/img/structure/B11577.png)
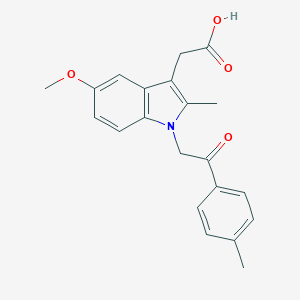
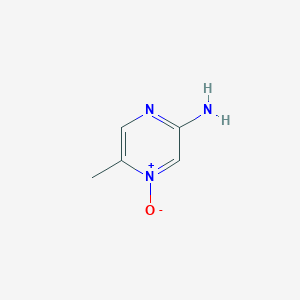
![6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B11583.png)
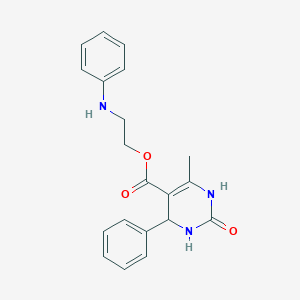
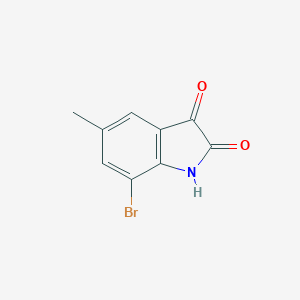
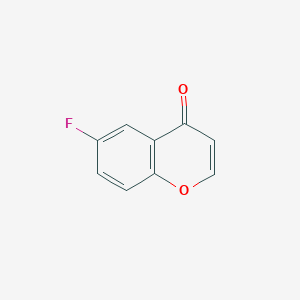
![3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide](/img/structure/B11589.png)
![3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1)](/img/structure/B11592.png)
